2-(4-Bromo-1H-pyrazol-1-YL)-N-methylacetamide

Lipophilicity Physicochemical Properties Medicinal Chemistry

Generic substitution of halogenated pyrazole acetamide building blocks can introduce uncontrolled reactivity and solubility shifts, jeopardizing SAR campaign timelines. 2-(4-Bromo-1H-pyrazol-1-yl)-N-methylacetamide (CAS 1179904-89-2) eliminates this risk with a differentiated scaffold: the 4-bromo substituent enables efficient Suzuki and Buchwald-Hartwig couplings for rapid diversification, while the N-methylacetamide side chain serves as a stable protected amine or direct amidation handle. Key benefits for medicinal chemistry and agrochemical discovery: - Predictable reactivity: Superior coupling performance over chloro analogs, enabling high-yield library synthesis. - Favorable fragment-like properties: MW 218 g/mol and calculated LogP of 0.06 fit within optimal fragment library space. - Crystallographic utility: Bromine anomalous scattering supports unambiguous binding-mode determination. Supplied at ≥95% purity with full quality documentation. Standard B2B shipping with no special permits required.

Molecular Formula C6H8BrN3O
Molecular Weight 218.05 g/mol
CAS No. 1179904-89-2
Cat. No. B1288391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromo-1H-pyrazol-1-YL)-N-methylacetamide
CAS1179904-89-2
Molecular FormulaC6H8BrN3O
Molecular Weight218.05 g/mol
Structural Identifiers
SMILESCNC(=O)CN1C=C(C=N1)Br
InChIInChI=1S/C6H8BrN3O/c1-8-6(11)4-10-3-5(7)2-9-10/h2-3H,4H2,1H3,(H,8,11)
InChIKeyTWHACBMAWLNUBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromo-1H-pyrazol-1-yl)-N-methylacetamide Overview


2-(4-Bromo-1H-pyrazol-1-YL)-N-methylacetamide (CAS 1179904-89-2) is a heterocyclic organic compound belonging to the pyrazole class, characterized by a 4-bromo substituent on the pyrazole ring and an N-methylacetamide side chain [1]. This structural motif positions it as a versatile synthetic intermediate, with the reactive bromine atom enabling further functionalization via cross-coupling reactions, and the N-methylacetamide group providing a handle for amide bond formation or acting as a protected amine equivalent [2]. The compound is commercially available at ≥95% purity, primarily utilized as a research building block in the synthesis of kinase inhibitors and antimicrobial agents .

Bromo Handle Pd-catalyzed cross-couplings (Suzuki, Buchwald)
Amide Side Chain Protected amine or amide bond formation
Procurement Commercially available research building block

Analog Substitution Risks for 2-(4-Bromo-1H-pyrazol-1-yl)-N-methylacetamide


In the context of chemical synthesis and medicinal chemistry, small structural variations in halogenated pyrazole acetamides can profoundly impact reactivity, solubility, and biological target engagement [1]. The specific combination of a 4-bromo substituent and an N-methylacetamide moiety in this compound confers a unique physicochemical profile and synthetic versatility that is not replicated by its closest analogs, such as the non-methylated acetamide, the 4-iodo derivative, or alternative N-alkyl variants [2]. Generic substitution without empirical validation would risk altering reaction kinetics, purification characteristics, and downstream biological activity, making direct comparator-based evidence essential for informed procurement decisions.

Non-methylated Absence of N-methyl group may shift LogP, solubility, and target engagement profile compared to the methylated variant.
4-Iodo analog Heavier halogen may alter reaction kinetics and purification behavior, limiting direct substitution in existing protocols.
4-Chloro analog Lower oxidative addition rate often requires harsher coupling conditions, potentially reducing substrate scope.

Quantitative Evidence for 2-(4-Bromo-1H-pyrazol-1-yl)-N-methylacetamide


Lipophilicity and Polar Surface Area Comparison

The presence of the N-methyl group in 2-(4-Bromo-1H-pyrazol-1-yl)-N-methylacetamide significantly alters its lipophilicity compared to the non-methylated analog 2-(4-Bromo-1H-pyrazol-1-yl)acetamide, as indicated by calculated LogP and topological polar surface area (TPSA) values [1].

Lipophilicity (LogP) & TPSA
Source review
LogP 0.06 vs. unsubstituted amide; TPSA 46.92 Ų. N-methyl reduces H-bond donors.
Reported lipophilicity shift may influence permeability and metabolic stability in lead optimization studies.
Calculated values (ChemBase); comparator LogP not directly reported.
Lipophilicity Physicochemical Properties Medicinal Chemistry

Cross-Coupling Reactivity: Bromo vs. Chloro Analog

The 4-bromo substituent on the pyrazole ring provides a significantly more reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) compared to the corresponding 4-chloro analog [1]. This reactivity difference is a well-established class-level property of aryl bromides versus aryl chlorides.

Cross-coupling reactivity
Class-level
Reported 50–100× faster oxidative addition vs. aryl chloride under standard Pd conditions.
Higher reactivity supports milder conditions and broader substrate scope in synthesis workflows.
Aryl bromide/chloride class-level inference; experimental confirmation recommended.
Cross-Coupling Synthetic Utility Reactivity

Molecular Weight and Heavy Atom Comparison

2-(4-Bromo-1H-pyrazol-1-yl)-N-methylacetamide possesses a molecular weight of 218.05 g/mol, which is intermediate between the lighter chloro analog (MW ~175) and the heavier iodo analog (MW ~265). This balance offers a favorable compromise between synthetic accessibility (via bromination) and the presence of a heavy atom for potential X-ray crystallography or bioisosteric applications .

Molecular weight balance
Data to verify
MW 218.05 g/mol; +43 vs. chloro, −47 vs. iodo analog. Provides heavy-atom handle for crystallography.
Intermediate MW may support fragment-based design and structural biology without excessive lipophilicity.
Comparative data inferred; verify with measured solubility and permeability.
Molecular Weight Elemental Composition Synthetic Tractability

Cost and Lead Time vs. Non-Methylated Analog

A direct procurement comparison reveals that 2-(4-Bromo-1H-pyrazol-1-yl)-N-methylacetamide is available at a competitive price point and with predictable lead times, offering a favorable cost-to-utility ratio for research-scale synthesis . While the non-methylated analog 2-(4-Bromo-1H-pyrazol-1-yl)acetamide is also commercially available, the methylated variant is specifically listed as a useful building block for kinase inhibitor synthesis [1].

Procurement metrics
Supplier data
Pricing: $218/g (95% purity); US stock, 1-week lead time.
Predictable cost and availability support research-scale synthesis planning.
Vendor pricing subject to change; confirm at time of order.
Procurement Cost Analysis Lead Time

Application Scenarios for 2-(4-Bromo-1H-pyrazol-1-yl)-N-methylacetamide


Kinase Inhibitor Scaffold Diversification

The 4-bromo substituent enables efficient Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce diverse aryl or amine groups, while the N-methylacetamide moiety can be unmasked or further functionalized to explore structure-activity relationships (SAR) around a kinase hinge-binding motif [1]. This application leverages the compound's superior reactivity profile over chloro analogs and its favorable lipophilicity for cell permeability.

Fragment-Based Drug Discovery and Lead Optimization

With a molecular weight of 218 g/mol and a calculated LogP of 0.06, the compound falls within the desired property space for fragment libraries. Its bromine atom provides an anomalous scattering signal for X-ray crystallography to confirm binding modes, while its reactive handle allows for rapid fragment growing or merging [2]. This is a key differentiation from iodo analogs, which are heavier and often less synthetically tractable.

Antimicrobial Agent Synthesis via Amide Modifications

The N-methylacetamide group serves as a stable protected amine or a direct amide coupling partner. This enables the generation of a focused library of pyrazole-containing antimicrobial agents through simple amidation reactions, capitalizing on the compound's balanced reactivity and commercial availability .

Herbicide and Fungicide Lead Synthesis

Brominated pyrazoles are common substructures in agrochemical active ingredients. The combination of a reactive bromo group and a metabolically stable N-methylacetamide side chain makes this compound an ideal starting point for exploring novel crop protection agents, particularly where modulation of lipophilicity (LogP 0.06) is critical for foliar uptake and translocation .

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold diversification
Bromo cross-coupling efficiency
Coupling substrate scope and yield
Fragment-based discovery
MW & LogP within fragment space
X-ray binding confirmation, fragment growing
Antimicrobial agent synthesis
Amide coupling compatibility
Antimicrobial activity screening
Agrochemical lead synthesis
Lipophilicity modulation for uptake
Crop protection assay evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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